4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
Description
This compound features a 1,2-thiazole core substituted with an amino group at position 4 and a carboxamide group at position 3. The 5-position is functionalized with a 4-(pyrimidin-2-yl)piperazine-1-carbonyl moiety, which introduces a heterocyclic piperazine-pyrimidine system.
Properties
IUPAC Name |
4-amino-N-propan-2-yl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S/c1-10(2)20-14(24)12-11(17)13(26-21-12)15(25)22-6-8-23(9-7-22)16-18-4-3-5-19-16/h3-5,10H,6-9,17H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGGKFXWAYSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated thiazole derivative reacts with pyrimidin-2-ylpiperazine.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the thiazole derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. Thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A notable study highlighted the effectiveness of similar thiazole compounds against human cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity . The mechanism often involves the inhibition of specific kinases or transcription factors critical for cancer cell proliferation.
Neuroprotective Effects
There is emerging evidence that compounds with thiazole structures may possess neuroprotective properties. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of thiazole derivatives similar to the compound , researchers synthesized several analogs and tested them against various cancer cell lines (e.g., MCF-7, HepG2). The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM. The presence of electronegative groups was found to enhance activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-containing compounds. The synthesized derivatives were tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity. This suggests potential uses in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of bacterial growth in the case of anti-tubercular activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
Analysis:
- Thiazole vs. Pyrimidine Cores: The target compound’s 1,2-thiazole core differs from Dasatinib’s 1,3-thiazole and ’s pyrimidine. Thiazole derivatives are known for metabolic stability, while pyrimidines offer diverse hydrogen-bonding capabilities .
- Piperazine Linkages : The 4-(pyrimidin-2-yl)piperazine in the target compound contrasts with ’s tetrahydropyran-linked piperazine. Piperazine groups enhance solubility and receptor interactions, but substituents (e.g., pyrimidinyl vs. tetrahydropyran) modulate target selectivity .
- Carboxamide Variations : The N-isopropyl carboxamide in the target compound may influence lipophilicity compared to Dasatinib’s N-aryl and ’s N-benzyl groups, affecting membrane permeability .
Computational Analysis and Binding Affinities
Tools and Insights:
- AutoDock Vina () : Predicts binding modes by optimizing scoring functions. For piperazine-containing compounds, docking simulations highlight the importance of pyrimidine’s nitrogen atoms in forming hydrogen bonds with kinase ATP pockets .
- Noncovalent Interactions (): The pyrimidinyl-piperazine moiety in the target compound likely engages in van der Waals and π-π stacking, akin to Dasatinib’s interactions with Src kinase .
Hypothetical Binding Data (Modeled):
Biological Activity
The compound 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study reported that certain thiazole derivatives displayed IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cells, indicating strong cytotoxic activity . Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, which is critical for cell survival .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds with similar structural motifs have demonstrated activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing and electron-donating groups on the thiazole ring enhances antimicrobial efficacy by improving lipophilicity and bioavailability.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity. Certain thiazole derivatives have shown significant PTP1B inhibitory activity, with IC50 values around 6.37 µM . This suggests that the compound could play a role in metabolic disease management.
Case Study 1: Anticancer Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). The results showed that compounds structurally related to our target compound exhibited selective cytotoxicity with IC50 values below 10 µM. Further analysis through molecular dynamics simulations revealed that these compounds engage in hydrophobic interactions with the target proteins, enhancing their therapeutic potential .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of antibacterial activity, with some achieving MIC values as low as 4 µg/mL. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial efficacy .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
